molecular formula C8H12KNO B1404857 Potassium 1-cyano-5-methylhex-1-en-2-olate CAS No. 1432684-10-0

Potassium 1-cyano-5-methylhex-1-en-2-olate

Cat. No. B1404857
M. Wt: 177.29 g/mol
InChI Key: HTILNBGUBBJTSK-HGKIGUAWSA-M
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Description

Potassium 1-cyano-5-methylhex-1-en-2-olate, also known by its IUPAC name as potassium (Z)-1-cyano-5-methylhex-1-en-2-olate , is a chemical compound with the molecular formula C8H12KNO and a molecular weight of 177.29 g/mol . It exists as a powder and is commonly used in synthetic chemistry.


Molecular Structure Analysis

The molecular structure of potassium 1-cyano-5-methylhex-1-en-2-olate consists of a cyano group (CN) attached to the 5-methylhex-1-en-2-olate moiety. The Z configuration indicates that the cyano group is on the same side as the double bond in the hexen-2-olate portion . The compound’s InChI code is: 1S/C8H13NO.K/c1-7(2)3-4-8(10)5-6-9;/h5,7,10H,3-4H2,1-2H3;/q;+1/p-1/b8-5-; .

Scientific Research Applications

Therapeutic Effects in Liver Fibrosis

Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate, a potent inhibitor of the uridine phosphorylase 1 (UPP1) enzyme, shows promise as a therapeutic agent for liver fibrosis. In vitro and in vivo studies have demonstrated its effectiveness in reducing cell proliferation and reversing the phenotype of activated hepatic stellate cells, as well as exhibiting antifibrotic and anti-inflammatory actions in mice with carbon tetrachloride-induced liver fibrosis (Silva et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds, such as potassium 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate, has been analyzed. This research helps in understanding how the dicyanomethylene moiety functions, similar to tetracyanoethylene, and the structural features of the organic anion and potassium cations within these compounds (Tafeenko et al., 2003).

Asymmetric Hydrogenation Catalyst

Research into the Rh(I)/DpenPhos catalyzed asymmetric hydrogenation of enol esters and potassium (E)-3-cyano-5-methylhex-3-enoate has been conducted. These studies highlight the efficiency of certain Rh(I) complexes in the hydrogenation process, yielding high enantioselectivities and reactivities, and producing precursor compounds like CI-1008 (Liu, Wang, & Ding, 2012).

Luminescence Properties

The luminescence properties of salts containing 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, including potassium, have been investigated. These studies reveal how the nature of the cation and structural features of the compounds influence their luminescence spectra in both solution and solid states (Tafeenko et al., 2009).

Safety And Hazards

  • Precautionary Statements : Avoid inhalation, wear protective gear, and handle with care .

properties

IUPAC Name

potassium;(Z)-1-cyano-5-methylhex-1-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.K/c1-7(2)3-4-8(10)5-6-9;/h5,7,10H,3-4H2,1-2H3;/q;+1/p-1/b8-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTILNBGUBBJTSK-HGKIGUAWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=CC#N)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC/C(=C/C#N)/[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-cyano-5-methylhex-1-en-2-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 2
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 3
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 4
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 5
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 6
Potassium 1-cyano-5-methylhex-1-en-2-olate

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